molecular formula C11H15NO2 B185060 N,N-diethyl-3-hydroxybenzamide CAS No. 15789-04-5

N,N-diethyl-3-hydroxybenzamide

Cat. No.: B185060
CAS No.: 15789-04-5
M. Wt: 193.24 g/mol
InChI Key: QDQUCSOCEMEZOC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-3-hydroxybenzamide typically involves the reaction of 3-hydroxybenzoic acid with diethylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds as follows:

  • 3-Hydroxybenzoic acid is first converted to its acid chloride using thionyl chloride.
  • The resulting acid chloride is then reacted with diethylamine to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-3-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are commonly used.

Major Products:

Scientific Research Applications

N,N-Diethyl-3-hydroxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying amide chemistry.

    Biology: Studied for its effects on insect behavior and physiology.

    Medicine: Investigated for its potential use in drug delivery systems and as a topical medication for preventing insect-borne diseases.

    Industry: Widely used in the formulation of insect repellents for consumer products

Mechanism of Action

The primary mechanism of action of N,N-diethyl-3-hydroxybenzamide as an insect repellent involves its interaction with the olfactory receptors of insects. It interferes with the insects’ ability to detect human odors, thereby preventing them from locating and biting humans. The compound acts as a molecular “confusant,” blocking the neuronal responses of insects to specific human odors and disrupting their host odor recognition pathways .

Comparison with Similar Compounds

Uniqueness: N,N-Diethyl-3-hydroxybenzamide is unique due to its high efficacy as an insect repellent and its ability to interfere with multiple olfactory receptors in insects. Its hydroxyl group also allows for various chemical modifications, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

N,N-diethyl-3-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-12(4-2)11(14)9-6-5-7-10(13)8-9/h5-8,13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQUCSOCEMEZOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70523357
Record name N,N-Diethyl-3-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70523357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15789-04-5
Record name N,N-Diethyl-3-hydroxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15789-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diethyl-3-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70523357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of Compound 15a (0.68 g; 3.28 mmol) in CH2Cl2 (50 mL) was added BBr3 (1.0M in CH2Cl2) (16 mL; 16 mmol) dropwise at 0° C. The reaction was stirred at room temperature for 1 h. The mixture was quenched with saturated aqueous NaHCO3. The organic layer was dried over MgSO4 and concentrated to afford Compound 15b. The crude product was used in the next reaction without further purification. MS m/z 194.2 (M+H)+.
Quantity
0.68 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of N,N-diethyl-3-hydroxybenzamide relate to its effectiveness as a mosquito repellent?

A1: The study investigated a series of N,N-diethyl-3-methylbenzamide (DEET) and N,N-diethylphenylacetamide (DEPA) analogs, including this compound, for their mosquito repellency properties []. While the exact mechanism of action for these compounds remains unclear, structural variations significantly influenced their repellency. The research specifically found that this compound was a poor repellent compared to DEET against both Aedes aegypti and Anopheles stephensi mosquitoes []. This suggests that the presence of the hydroxyl group on the benzene ring might hinder its interaction with mosquito olfactory receptors, leading to reduced repellency compared to DEET. Further investigations into the structure-activity relationships of similar compounds could provide valuable insights for the development of more effective mosquito repellents.

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